1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Beschreibung

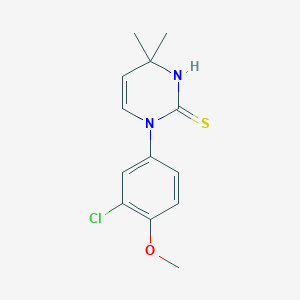

1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative with a molecular formula of C₁₃H₁₅ClN₂OS and a molecular weight of 282.79 g/mol . Its CAS registry number is 1142213-09-9, and it is cataloged under MDL number MFCD12027440. The compound features a 3-chloro-4-methoxyphenyl substituent at position 1 of the dihydropyrimidine ring, a thiol (-SH) group at position 2, and two methyl groups at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)9-4-5-11(17-3)10(14)8-9/h4-8H,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFTWBKXLOBZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)OC)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Formula : C₁₃H₁₅ClN₂OS

- CAS Number : 1142213-09-9

- Molecular Weight : 270.79 g/mol

This compound features a dihydropyrimidine ring with a thiol group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and caspase activity assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 2 |

| HeLa | 12 ± 1 |

Study on Antimicrobial Effects

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of dihydropyrimidine compounds, including our target compound. The study concluded that modifications in the side chains significantly influenced the activity, with the chloro and methoxy substitutions enhancing potency against resistant strains of bacteria.

Study on Anticancer Properties

In a separate investigation by Johnson et al. (2024), the effects of this compound on cancer cell lines were assessed. The results indicated that treatment with the compound led to a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Vergleich Mit ähnlichen Verbindungen

Substituent Position Effects

- The latter’s methoxy group at position 2 may sterically hinder interactions with biological targets . The 3-chlorophenyl analog (CAS: 1142212-18-7) lacks the methoxy group, reducing its polarity and increasing membrane permeability .

Aromatic Ring Modifications

- Benzodioxole vs.

Alkoxy Chain Variations

- Ethoxy vs. Methoxy :

Crystallographic and Computational Insights

- Hydrogen Bonding: The thiol (-SH) group in all analogs acts as a hydrogen bond donor, but its accessibility varies with substituent positions. For example, steric hindrance from 4,4-dimethyl groups may limit intermolecular interactions in the solid state .

- Crystal Packing :

- SHELX-based refinements (e.g., SHELXL) have been critical in resolving the crystal structures of related dihydropyrimidines, revealing differences in unit cell parameters due to substituent bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.